N-[2-(SEC-BUTYL)PHENYL]-N'-PROPYLUREA
Description
N-[2-(sec-Butyl)phenyl]-N'-propylurea is a urea derivative with the linear molecular formula C₁₁H₁₆N₂O and a molecular weight of 192.263 g/mol (CAS: 15054-55-4) . Its structure features a sec-butyl group attached to the phenyl ring at the ortho position and a propyl group on the adjacent urea nitrogen. Urea derivatives are widely studied for applications in agrochemicals, pharmaceuticals, and materials science due to their hydrogen-bonding capacity and structural versatility.
Properties
IUPAC Name |
1-(2-butan-2-ylphenyl)-3-propylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-4-10-15-14(17)16-13-9-7-6-8-12(13)11(3)5-2/h6-9,11H,4-5,10H2,1-3H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNJKPYVUCOZPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC=CC=C1C(C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(SEC-BUTYL)PHENYL]-N’-PROPYLUREA typically involves the reaction of 2-(sec-butyl)aniline with propyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Preparation of 2-(sec-butyl)aniline by the alkylation of aniline with sec-butyl halide.
Step 2: Reaction of 2-(sec-butyl)aniline with propyl isocyanate to form N-[2-(SEC-BUTYL)PHENYL]-N’-PROPYLUREA.
Industrial Production Methods
In an industrial setting, the production of N-[2-(SEC-BUTYL)PHENYL]-N’-PROPYLUREA can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The key steps include the preparation of intermediates and their subsequent reaction to form the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(SEC-BUTYL)PHENYL]-N’-PROPYLUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
N-[2-(SEC-BUTYL)PHENYL]-N’-PROPYLUREA has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[2-(SEC-BUTYL)PHENYL]-N’-PROPYLUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
Substituent Variations in Alkyl/Aryl Ureas
N-(sec-Butyl)-N'-cyclohexylurea
- Formula : C₁₁H₂₂N₂O
- Molecular Weight : 198.311 g/mol (CAS: 60392-18-9)
- Key Differences: Replacing the propyl group with a cyclohexyl group increases steric bulk and hydrophobicity.
Cumyluron (N-((2-chlorophenyl)methyl)-N'-(1-methyl-1-phenylethyl)urea)
- Application : Herbicide .
- Key Differences : Incorporates a chlorophenylmethyl group and a phenylethyl moiety . The chlorine atom increases electronegativity, enhancing binding to plant enzyme targets, while the phenylethyl group adds rigidity, which may reduce metabolic degradation.
Pencycuron (N-((4-chlorophenyl)methyl)-N-cyclopentyl-N'-phenylurea)
Sulfonated Urea Derivatives (Patent Compounds)
Examples from European Patent Applications (2023) include:
- N,N'-[2-(Benzenesulfonyloxy)phenyl]-N'-(3-(p-methoxybenzenesulfonyloxy)phenyl]urea
- N-[2-(Benzylsulfonyloxy)phenyl]-N'-[2-(propanesulfonyloxy)phenyl]urea .
Key Differences :
- Sulfonyloxy groups introduce strong electron-withdrawing effects, increasing chemical stability and water solubility compared to alkyl-substituted ureas.
- These compounds are designed for specialized applications, such as polymer crosslinking or controlled-release agrochemicals, where hydrolytic resistance is critical .
Structural and Functional Analysis
Molecular Properties and Bioactivity
Critical Observations :
- Hydrophobicity : The sec-butyl and propyl groups in the target compound confer moderate lipophilicity, ideal for soil-persistent agrochemicals. In contrast, sulfonated ureas are more polar, favoring aqueous environments .
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